Carisoprodol

Catalog No.
S522733
CAS No.
78-44-4
M.F
C12H24N2O4
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carisoprodol

CAS Number

78-44-4

Product Name

Carisoprodol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)

InChI Key

OFZCIYFFPZCNJE-UHFFFAOYSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
slightly soluble
Soluble in most common organic solvents; practically insoluble in vegetable oils
In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C
7.92e-01 g/L

Synonyms

Carisoma, Carisoprodate, Carisoprodol, Isobamate, Isomeprobamate, Isopropylmeprobamate, Mio Relax, Soma, Somalgit, Soprodol, Vanadom

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Description

The exact mass of the compound Carisoprodol is 260.17361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)slightly soluble0.00 msoluble in most common organic solvents; practically insoluble in vegetable oilsin water, 30 mg/100 ml at 25 °c; 140 mg/100 ml water at 50 °c7.92e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756671. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Carisoprodol is a centrally acting muscle relaxant prescribed to manage discomfort associated with acute, painful musculoskeletal conditions [National Library of Medicine, DrugBank Online: Carisoprodol: Uses, Interactions, Mechanism of Action, ]. However, its use in research has yielded mixed results, with ongoing debate surrounding its mechanism of action and overall effectiveness.

Mechanism of Action

Despite being classified as a muscle relaxant, carisoprodol's exact mechanism for relieving muscle pain remains unclear. While it was initially thought to work directly on skeletal muscles, research suggests it primarily acts within the central nervous system (CNS) [National Institutes of Health, National Center for Biotechnology Information, Carisoprodol Abuse in Adolescence, ]. One theory proposes that carisoprodol is metabolized into meprobamate, a compound with known anxiolytic (anxiety-reducing) and sedative properties [National Library of Medicine, DrugBank Online: Carisoprodol: Uses, Interactions, Mechanism of Action, ]. This sedative effect might indirectly influence muscle tension by promoting relaxation.

Another possibility involves carisoprodol interacting with gamma-aminobutyric acid type A (GABA-A) receptors, similar to barbiturates [National Institutes of Health, National Center for Biotechnology Information, Carisoprodol Abuse in Adolescence, ]. GABA is an inhibitory neurotransmitter, and its activity can influence muscle tone. However, more research is required to fully understand carisoprodol's specific effects on the CNS.

Effectiveness in Muscle Pain Management

Studies investigating carisoprodol's effectiveness for pain relief have shown conflicting results. Some studies report modest benefits in reducing pain associated with acute musculoskeletal conditions [National Institutes of Health, National Center for Biotechnology Information, Carisoprodol use and abuse in Norway. A pharmacoepidemiological study, ]. However, these studies often involve carisoprodol combined with other pain medications, making it difficult to isolate the specific contribution of carisoprodol.

Furthermore, concerns exist regarding carisoprodol's potential for side effects, including dizziness, drowsiness, and addiction, particularly with prolonged use [National Institutes of Health, National Center for Biotechnology Information, Carisoprodol Abuse in Adolescence, ]. This has led some researchers to question its overall benefit-to-risk ratio.

Carisoprodol is a centrally acting skeletal muscle relaxant primarily used to alleviate discomfort associated with acute musculoskeletal conditions. It was developed in the late 1950s as a structural analogue of meprobamate, aiming to provide enhanced muscle relaxation properties with a lower potential for addiction. Carisoprodol is typically administered in doses of 350 mg and is rapidly metabolized into meprobamate, which contributes to its therapeutic effects and potential for abuse .

The exact mechanism by which carisoprodol relaxes muscles is not fully elucidated. However, the prevailing theory suggests it acts within the central nervous system, possibly at the level of the spinal cord, to decrease the firing of motor neurons that control muscle activity []. This reduces muscle tension and provides symptomatic relief from pain and discomfort.

Carisoprodol can cause side effects like dizziness, drowsiness, headache, and nausea []. It is also a habit-forming medication, and prolonged use can lead to dependence and withdrawal symptoms []. Due to its potential for abuse, carisoprodol is classified as a Schedule IV controlled substance in the United States [].

Additional Considerations

  • Carisoprodol should only be used for short-term treatment (up to three weeks) as its long-term efficacy and safety are not established [].
  • It can interact with other medications, particularly those that depress the central nervous system, so it is crucial to disclose all medications to your doctor before taking carisoprodol [].
  • Carisoprodol can impair cognitive and motor function, so it is advisable to avoid driving or operating machinery while taking this medication [].

Carisoprodol is classified as a carbamate ester, which is chemically similar to amides but exhibits greater reactivity. It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of meprobamate and other metabolites. The primary metabolic pathway involves the cytochrome P450 enzyme CYP2C19, which converts carisoprodol into meprobamate. This metabolic process can be influenced by genetic polymorphisms affecting enzyme activity, resulting in variable drug concentrations among individuals .

The pharmacological action of carisoprodol is primarily mediated through its effects on the central nervous system. It does not act directly on skeletal muscle but instead influences neuronal pathways involved in muscle relaxation. Its mechanism of action is thought to involve modulation of GABA receptors, similar to benzodiazepines, which enhances inhibitory neurotransmission and promotes muscle relaxation and anxiolytic effects . Common side effects include drowsiness, dizziness, and headache, while serious adverse reactions may include addiction, allergic reactions, and seizures .

Carisoprodol can be synthesized through various chemical pathways. The original synthesis involved the reaction of 2-methyl-2-propanol with thiophosgene followed by treatment with ammonia, leading to the formation of the carbamate structure. Modern synthetic routes may utilize alternative reagents or methods to improve yield and purity. The compound is typically isolated as a white crystalline powder with low solubility in water but good solubility in organic solvents .

Carisoprodol has significant interaction potential with various medications. It can enhance the sedative effects of other central nervous system depressants such as opioids and alcohol, increasing the risk of respiratory depression and overdose. Additionally, interactions with drugs metabolized by CYP2C19 can lead to altered plasma concentrations of these medications. A total of 368 drugs are known to interact with carisoprodol, including 28 major interactions that warrant caution .

Carisoprodol shares structural and functional similarities with several other compounds used for muscle relaxation or sedation. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary UseUnique Features
MeprobamateStructural analogueAnxiolyticLonger half-life; higher addiction potential
DiazepamBenzodiazepineAnxiolytic/sedativeDirect GABAergic action; broader therapeutic uses
CyclobenzaprineSkeletal muscle relaxantMuscle relaxantMore selective for muscle relaxation; less sedation
BaclofenGABA analogMuscle relaxantPrimarily acts on spinal cord; less sedation

Carisoprodol's unique profile lies in its rapid onset of action and its dual role as a muscle relaxant and anxiolytic through its metabolite, meprobamate, while maintaining a distinct chemical structure that differentiates it from traditional benzodiazepines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Carisoprodol is a white powder. (NTP, 1992)
Solid

Color/Form

Crystals

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

260.17360725 g/mol

Monoisotopic Mass

260.17360725 g/mol

Boiling Point

423.412

Heavy Atom Count

18

Taste

Slightly bitter taste

LogP

2.1
log Kow = 2.36 (est)
2.1

Appearance

White crystalline powder.

Melting Point

198 to 199 °F (NTP, 1992)
92 °C
92 - 93 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21925K482H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carisoprodol is indicated for the relief of discomfort related to acute, painful musculoskeletal conditions. **Important limitations of use**: • Should only be used for acute treatment periods up to two or three weeks • Adequate evidence of effectiveness for more prolonged use has not been established • Not recommended in pediatric patients less than 16 years of age
FDA Label

Livertox Summary

Carisoprodol is a centrally acting muscle relaxant that has been in use for more than fifty years without significant evidence for causing hepatic injury.

Drug Classes

Autonomic Agents: Muscle Relaxants, Central

Therapeutic Uses

Muscle Relaxants, Central
Carisoprodol is used as an adjunct to rest, physical therapy, analgesics, and other measures for the relief of discomfort associated with acute, painful musculoskeletal conditions. /Included in US product label/

Pharmacology

Carisoprodol is a centrally acting skeletal muscle relaxant that does not act directly on skeletal muscle but acts directly on the central nervous system (CNS). This drug relieves the painful effects of muscle spasm [A176101, F4093]. A metabolite of carisoprodol, _meprobamate_, possesses both anxiolytic and sedative properties [FDA label]. Clinical studies have shown that this drug causes impairment of psychomotor performance in neuropsychological tests [A176062, A176095].
Carisoprodol is a synthetic propanediol dicarbamate derivative and an adjunct in the treatment of painful muscle spasms, Carisoprodol is a centrally acting skeletal muscle relaxant that relieves stiffness, pain, and discomfort caused by muscle injuries. Its mechanism of action is not clear yet; perhaps due to its sedative actions. (NCI04)

MeSH Pharmacological Classification

Muscle Relaxants, Central

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03B - Muscle relaxants, centrally acting agents
M03BA - Carbamic acid esters
M03BA02 - Carisoprodol

Mechanism of Action

The mechanism of action of carisoprodol in relieving discomfort associated with acute painful musculoskeletal conditions has not been confirmed. In studies using animal models, the muscle relaxation that is induced by carisoprodol is associated with a change in the interneuronal activity of the spinal cord and of the descending reticular formation, located in the brain. The abuse potential of this drug is attributed to its ability to alter GABAA function. This drug has been shown to modulate a variety of GABAA receptor subunits. GABAA receptor modulation can lead to anxiolysis due to inhibitory effects on neurotransmission.
Carisoprodol is a CNS depressant which has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered carisoprodol are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability. In animals, carisoprodol appears to modify central perception of pain without abolishing peripheral pain reflexes and to have slight antipyretic activity, but these effects have not been demonstrated in clinical studies.
Carisoprodol is an increasingly abused, centrally-acting muscle relaxant. Despite the prevalence of carisoprodol abuse, its mechanism of action remains unclear. Its sedative effects, which contribute to its therapeutic and recreational use, are generally attributed to the actions of its primary metabolite, meprobamate, at GABA(A) receptors (GABA(A)R). Meprobamate is a controlled substance at the federal level; ironically, carisoprodol is not currently classified as such. Using behavioral and molecular pharmacological approaches, we recently demonstrated carisoprodol, itself, is capable of modulating GABA(A)R function in a manner similar to central nervous system depressants. Its functional similarities with this highly addictive class of drugs may contribute to the abuse potential of carisoprodol. The site of action of carisoprodol has not been identified; based on our studies, interaction with benzodiazepine or barbiturate sites is unlikely. ...

Vapor Pressure

3.01X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Impurities: (2RS)-2-(hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate; 5-methyl-5-propyl-1,3-dioxan-2-one; 2-methyl-2-propylpropane-1,3-diol; meprobamate

Other CAS

78-44-4

Absorption Distribution and Excretion

The absolute bioavailability of carisoprodol has not yet been established. The mean time to peak plasma concentrations (Tmax) of this drug was about 1.5-2 hours in clinical studies. Co-administration of a fatty meal with carisoprodol (350 mg tablet) had no impact on carisoprodol pharmacokinetics.
Carisoprodol is eliminated by the kidneys as well as other routes. The half-life of meprobamate is approximately 10 hours.
0.93 to 1.3 L/kg, according to 4 different clinical studies.
Following an oral dose of carisoprodol, the oral clearance (Cl/F) was 39.52 ± 16.83 L/hour.
Carisoprodol crosses the placenta. The drug distributes into milk in concentrations 2-4 times higher than concurrent maternal plasma concentrations.
Plasma concentrations of carisoprodol required for sedative, skeletal muscle relaxant, or toxic effects are not known. One manufacturer reports that plasma concentrations of 4-7 ug/mL were attained in 4 hours following oral administration of 350 mg of carisoprodol to healthy adults. Following usual therapeutic dosages, the onset of action is usually within 30 minutes and the duration of action is 4-6 hours.
The objective of this study was to quantify the excretion of carisoprodol and meprobamate in human milk and estimate the dose received by breast-fed infants. The concentrations of carisoprodol and meprobamate were measured in breast milk on 4 consecutive days at steady-state conditions in one woman using carisoprodol 2100 mg/d. The average milk concentrations were 0.9 microg/mL for carisoprodol and 11.6 ug/mL for meprobamate. Based on the milk concentrations measured, the absolute dose ingested by an exclusively breast-fed infant could be estimated at 1.9 mg/kg per day, and the relative dose would be 4.1% of the weight-adjusted maternal dose. ...

Metabolism Metabolites

The main pathway of carisoprodol is liver metabolism is by the cytochrome enzyme CYP2C19 to form meprobamate. This enzyme exhibits genetic polymorphism, which may affect the metabolism of this drug.
The major pathway of carisoprodol metabolism is via the liver by cytochrome enzyme CYP2C19 to form meprobamate. This enzyme exhibits genetic polymorphism.
Carisoprodol is metabolized in the liver; animal studies indicate the drug may induce liver microsomal enzymes. Animal studies also indicate that the drug is excreted in urine, principally as hydroxycarisoprodol and hydroxymeprobamate, and to a lesser extent as meprobamate; trace amounts of carisoprodol are excreted unchanged in urine. The drug may be removed by hemodialysis or peritoneal dialysis.
Carisoprodol is a muscle relaxant analgesic, which has an active metabolite i.e. meprobamate. We conducted an open three-panel single-dose administration study with 15 healthy volunteers: five poor metabolizers of mephenytoin, five poor metabolizers of debrisoquine and five extensive metabolizers of both substrates. The aim was to investigate if the elimination of carisoprodol and meprobamate is dependent on the two metabolic polymorphisms of mephenytoin and debrisoquine. The subjects were given single oral doses of 700 mg carisoprodol and 400 mg meprobamate on separate occasions. The disposition of carisoprodol was clearly correlated to the mephenytoin hydroxylation phenotype. The mean serum clearance of carisoprodol was four times lower in poor metabolizers of mephenytoin than in extensive metabolizers, which confirms the hypothesis from our previous study that N-dealkylation of carisoprodol cosegregates with the mephenytoin hydroxylation polymorphism. However, mean serum clearance of meprobamate did not differ between the two groups. Also, polymorphic debrisoquine hydroxylation did not influence the elimination of carisoprodol or meprobamate. Poor metabolizers of mephenytoin thus have a lower capacity to metabolize carisoprodol and may therefore have an increased risk of developing concentration dependent side-effects such as drowsiness and hypotension, if treated with ordinary doses of carisoprodol.
Hepatic. Metabolized in the liver via the cytochrome P450 oxidase isozyme CYP2C19. Route of Elimination: Carisoprodol is eliminated by both renal and non-renal routes. Half Life: 8 hours

Wikipedia

Carisoprodol
Azobenzene

Drug Warnings

Occasionally, patients may have allergic or idiosyncratic reactions to carisoprodol. In patients who have not received carisoprodol previously, these reactions are usually evident by the time of the fourth dose of the drug. Idiosyncratic reactions may be characterized by extreme weakness, transient quadriplegia, dizziness, ataxia, temporary loss of vision, diplopia, mydriasis, dysarthria, agitation, euphoria, confusion, and disorientation. These symptoms usually subside within several hours; however, symptomatic and supportive therapy, including hospitalization, may be necessary in some patients. Rash, erythema multiforme, pruritus, urticaria, eosinophilia, and fixed drug eruption have occurred in patients receiving carisoprodol who previously had similar reactions to meprobamate. Severe allergic reactions have been characterized by asthmatic episodes, fever, weakness, dizziness, angioedema, smarting eyes, hypotension, and anaphylactic shock.
The most frequent adverse effects of carisoprodol are drowsiness and dizziness. Other adverse CNS effects include vertigo, ataxia, tremor, agitation, irritability, headache, depressive reactions, syncope, and insomnia.
Because carisoprodol is metabolized by the liver and excreted by the kidneys, the drug should be used with caution in patients with impaired hepatic or renal function. Patients should be warned that carisoprodol may impair ability to perform hazardous activities requiring mental alertness or physical coordination such as operating machinery or driving a motor vehicle.
Adverse GI effects of carisoprodol include nausea, vomiting, hiccups, increased bowel activity, and epigastric distress. Adverse cardiovascular effects include tachycardia, postural hypotension, and facial flushing. Although a causal relationship to carisoprodol has not been established, leukopenia and pancytopenia have occurred rarely in patients receiving carisoprodol along with other drugs.
For more Drug Warnings (Complete) data for CARISOPRODOL (13 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life is approximately 2 hours.
Carisoprodol is eliminated by both renal and non-renal routes with a terminal elimination half-life of approximately 2 hours. The half-life of meprobamate is approximately 10 hours.
The plasma half-life of carisoprodol is approximately 8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

REACTION OF PHOSGENE WITH 2-METHYL-2-PROPYL-1,3-PROPANEDIOL IN THE PRESENCE OF DIMETHYLANILINE FOLLOWED BY REACTION WITH ISOPROPYLAMINE AND FINALLY WITH SODIUM CYANATE IN THE PRESENCE OF ANHYDROUS HYDROGEN CHLORIDE
BERGER, LUDWIG, US PATENT 2,937,119 (1960 TO CARTER PRODUCTS).

General Manufacturing Information

Carisoprodol is present as a racemic mixture. ... Other ingredients: alginic acid, magnesium stearate, potassium sorbate, starch, tribasic calcium phosphate

Analytic Laboratory Methods

MASS SPECTRA OF NINE MEDICINAL CARBAMATES INCLUDING CARISOPRODOL WERE RECORDED & EXAMINED.
LIQUID CHROMATOGRAPHY DETERMINATION OF MUSCLE RELAXANT-ANALGESIC MIST USING NORMAL PHASE CHROMATOGRAPHY.
GAS CHROMATOGRAPHIC ANALYSIS OF DRUGS.

Clinical Laboratory Methods

Analyte: carisoprodol; matrix: blood (serum); procedure: high performance liquid chromatography with ultraviolet detection at 190 nm
Analyte: carisoprodol; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
Analyte: carisoprodol; matrix: chemical purity; procedure: dissolution in pyridine; addition of phenolphthalein indicator; titration with sodium methoxide titrant to a permanent pink endpoint; addition of sodium methoxide titrant; addition of alcohol and phenolphthalein indicator; titration of excess alkali with hydrochloric acid until the pink color disappears
Analyte: carisoprodol; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
For more Clinical Laboratory Methods (Complete) data for CARISOPRODOL (9 total), please visit the HSDB record page.

Storage Conditions

Carisoprodol tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably at 15-30 °C.
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Additive CNS depression may occur when carisoprodol is administered concomitantly with other CNS depressants, including alcohol. If carisoprodol is used concomitantly with other depressant drugs, caution should be used to avoid overdosage.
Carisoprodol is metabolized in the liver by CYP2C19 to form meprobamate. Co-administration of CYP2C19 inhibitors, such as omeprazole or fluvoxamine, with carisoprodol could result in increased exposure of carisoprodol and decreased exposure of meprobamate. Co-administration of CYP2C19 inducers, such as rifampin or St. John's Wort, with carisoprodol could result in decreased exposure of carisoprodol and increased exposure of meprobamate. Low dose aspirin also showed an induction effect on CYP2C19. The full pharmacological impact of these potential alterations of exposures in terms of either efficacy or safety of carisoprodol is unknown.
Neither carisoprodol nor tramadol is a controlled substance at the federal level. However, evidence indicates that these medications may have abuse potential, particularly in patients with a history of substance abuse. We report three cases in which a combination of carisoprodol and tramadol was used illicitly to obtain psychotropic effects. Carisoprodol or tramadol should be prescribed with caution for patients at risk for substance abuse, and extreme caution should be used when prescribing both drugs simultaneously for any patient.

Stability Shelf Life

STABLE IN DIL ACIDS & ALKALIES.

Dates

Modify: 2023-08-15

Chromatin Immunoprecipitation from Caenorhabditis elegans Somatic Cells

Mintie Pu, Siu Sylvia Lee
PMID: 32410034   DOI: 10.1007/978-1-0716-0592-9_15

Abstract

Chromatin Immunoprecipitation is a regularly used method to detect DNA-protein interaction in diverse biological samples. Here we describe the application of ChIP for histone modifications in adult-stage Caenorhabditis elegans somatic cells.


Risk of Opioid Overdose Associated With Concomitant Use of Opioids and Skeletal Muscle Relaxants: A Population-Based Cohort Study

Yan Li, Chris Delcher, Yu-Jung Jenny Wei, Gary M Reisfield, Joshua D Brown, Patrick Tighe, Almut G Winterstein
PMID: 32022906   DOI: 10.1002/cpt.1807

Abstract

The recent opioid prescribing guideline cautions about the concomitant prescribing of opioids and skeletal muscle relaxants (SMRs) given the additive central nervous system depressant effect. However, the clinical relevance remains unclear. In this retrospective cohort study, we compared the risk of opioid overdose associated with concomitant use of opioids and SMRs vs. opioid use alone. Adjusted hazard ratios were 1.09 (95% confidence interval (CI), 0.74-1.62) and 1.26 (95% CI, 1.00-1.58) in the incident and prevalent opioid user cohorts, respectively, generating a combined estimate of 1.21 (95% CI, 1.00-1.48). This risk seemed to increase with treatment duration (≤ 14 days: 0.91 and 95% CI, 0.67-1.22; 15-60 days: 1.37 and 95% CI, 0.81-2.37; >60 days: 1.80 and 95% CI, 1.30-2.48) and for baclofen (1.83 and 95% CI, 1.11-3.04) and carisoprodol (1.84 and 95% CI, 1.34-2.54). Concomitant users with daily opioid dose ≥50 mg (1.50 and 95% CI, 1.18-1.92) and benzodiazepine use (1.39 and 95% CI, 1.08-1.79) also had elevated risk. Clinicians should be cautious about these potentially unsafe practices to optimize pain care and improve patient safety.


Carisoprodol pharmacokinetics and distribution in the nucleus accumbens correlates with behavioral effects in rats independent from its metabolism to meprobamate

Theresa M Carbonaro, Vien Nguyen, Michael J Forster, Michael B Gatch, Laszlo Prokai
PMID: 32479814   DOI: 10.1016/j.neuropharm.2020.108152

Abstract

Carisoprodol (Soma®) is a centrally-acting skeletal-muscle relaxant frequently prescribed for treatment of acute musculoskeletal conditions. Carisoprodol's mechanism of action is unclear and is often ascribed to that of its active metabolite, meprobamate. The purpose of this study was to ascertain whether carisoprodol directly produces behavioral effects, or whether metabolism to meprobamate via cytochrome P450 (CYP450) enzymatic reaction is necessary. Rats were trained to discriminate carisoprodol (100 mg/kg) to assess time course and whether a CYP450 inhibitor (cimetidine) administered for 4 days would alter the discriminative effects of carisoprodol. Additionally, pharmacokinetics of carisoprodol and meprobamate with and without co-administration of cimetidine were assessed via in vivo microdialysis combined with liquid-chromatography-tandem mass spectrometry from blood and nucleus accumbens (NAc). The time course of the discriminative-stimulus effects of carisoprodol closely matched the time course of the levels of carisoprodol in blood and NAc, but did not match the time course of meprobamate. Administration of cimetidine increased levels of carisoprodol and decreased levels of meprobamate consistent with its interfering with metabolism of carisoprodol to meprobamate. However, cimetidine failed to alter the discriminative-stimulus effects of carisoprodol. Carisoprodol penetrated into brain tissue and directly produced behavioral effects without being metabolized to meprobamate. These findings indicate that understanding the mechanism of action of carisoprodol independently of meprobamate will be necessary to determine the validity of its clinical uses.


Overlapping prescriptions of opioids, benzodiazepines, and carisoprodol: "Holy Trinity" prescribing in the state of Florida

Yanning Wang, Chris Delcher, Yan Li, Bruce A Goldberger, Gary M Reisfield
PMID: 31751873   DOI: 10.1016/j.drugalcdep.2019.107693

Abstract

High-risk combinations of controlled medications, such as those involving opioid analgesics, are under increased scrutiny because of their contribution to the opioid epidemic in the United States. Responsible prescribing guidelines indicate that the triple drug combination--opioids, benzodiazepines and skeletal muscle relaxants, especially carisoprodol--should not be concurrently prescribed.
This pharmacoepidemiologic study was designed to primarily examine the characteristics of patients receiving this triple combination compared to the group receiving only opioids and benzodiazepines.
Results show that, while the number of exposed patients has declined since 2012, approximately 17,000 Floridians were prescribed this combination in 2017 alone. Demographically, recipients of these prescriptions were younger, more likely to be female, and geographically-localized. Furthermore, these patients were more frequently associated with a prescriber in the top 1% of opioid and/or benzodiazepine prescribing, have more multiple provider episodes ("doctor shopping"), and receive higher mean daily opioid dosages.
These findings raise important questions as to how frequently prescribers are checking prescription drug monitoring programs, following US Centers for Disease Control and Prevention opioid prescribing guidelines, and/or handling the clinical challenges associated with pharmaceutical management of patients with complex, painful health conditions.


Gaps and barriers: Gap junctions as a channel of communication between the soma and the germline

Dana Landschaft
PMID: 31558347   DOI: 10.1016/j.semcdb.2019.09.002

Abstract

Gap junctions, expressed in most tissues of the body, allow for the cytoplasmic coupling of adjacent cells and promote tissue cooperation. Gap junctions connect also the soma and the germline in many animals, and transmit somatic signals that are crucial for germline maturation and integrity. In this review, we examine the involvement of gap junctions in the relay of information between the soma and the germline, and ask whether such communication could have consequences for the progeny. While the influence of parental experiences on descendants is of great interest, the possibility that gap junctions participate in the transmission of information across generations is largely unexplored.


Overlooked Scents: Chemical Profile of Soma, Volatile Emissions and Trails of the Green Tree Ant,

Vivek Kempraj, Soo Jean Park, Stefano De Faveri, Phillip W Taylor
PMID: 32365972   DOI: 10.3390/molecules25092112

Abstract

The green tree ant,
, is one of only two recognized species of weaver ants. While the identity and functions of chemicals produced and emitted by its congener
have been studied quite extensively and serve as a valuable model in chemical ecology research, little comparable information is available about
. Although some analyses of chemicals produced and emitted by
have been reported, the literature is fragmentary and incomplete for this species. To address this knowledge gap, and to enable comparisons in the chemical ecology of the two weaver ant species, we here describe diverse chemicals from the cuticle, Dufour's glands, poison glands, head, headspace volatiles, and trails of
.


Impact of Schedule IV controlled substance classification on carisoprodol utilization in the United States: An interrupted time series analysis

Yan Li, Chris Delcher, Joshua D Brown, Yu-Jung Wei, Gary M Reisfield, Almut G Winterstein
PMID: 31352307   DOI: 10.1016/j.drugalcdep.2019.05.025

Abstract

In January 2012, the Drug Enforcement Agency (DEA) classified carisoprodol as a Schedule IV controlled substance at the US federal level. We aimed to examine the effect of this policy on the use of carisoprodol in a commercially-insured population.
This interrupted time series study included individuals with musculoskeletal disorders in the IBM MarketScan Commercial Database between December 2009 and February 2014. We used comparative segmented linear regression to assess changes in the proportions of patients who filled/newly filled carisoprodol each month.
A total of 13.3 million patients were included. 29 states with no scheduling prior to the DEA classification had lower baseline prevalence of carisoprodol use compared to 17 states that had scheduled carisoprodol individually before 2010 (11.0 vs. 21.1 patients with fills per 1000 patients). The federal scheduling was associated with an immediate decline (-1.12 per 1000 patients, p < 0.01) and decreasing trend in prevalence (-0.07 per 1000 patients per month, p = 0.02). This effect was not modified by existing state-level scheduling status. During the first, second, third, and fourth 6-month periods after federal scheduling, the relative difference between observed and predicted prevalence was 7.8%, 10.5%, 13.4%, and 19.8%. Similar patterns were observed for carisoprodol initiation. Overall, declining use was more pronounced among younger age groups and patients with injury.
Schedule IV controlled substance classification at the federal level was associated with a moderate reduction in the dispensing of carisoprodol regardless of whether scheduling was already present at the state level.


Brandon S Carpenter, Teresa W Lee, Caroline F Plott, Juan D Rodriguez, Jovan S Brockett, Dexter A Myrick, David J Katz
PMID: 33462111   DOI: 10.1242/dev.196600

Abstract

Formation of a zygote is coupled with extensive epigenetic reprogramming to enable appropriate inheritance of histone methylation and prevent developmental delays. In
, this reprogramming is mediated by the H3K4me2 demethylase SPR-5 and the H3K9 methyltransferase, MET-2. In contrast, the H3K36 methyltransferase MES-4 maintains H3K36me2/3 at germline genes between generations to facilitate re-establishment of the germline. To determine whether the MES-4 germline inheritance pathway antagonizes
reprogramming, we examined the interaction between these two pathways. We found that the developmental delay of
mutant progeny is associated with ectopic H3K36me3 and the ectopic expression of MES-4-targeted germline genes in somatic tissues. Furthermore, the developmental delay is dependent upon MES-4 and the H3K4 methyltransferase, SET-2. We propose that MES-4 prevents crucial germline genes from being repressed by antagonizing maternal
reprogramming. Thus, the balance of inherited histone modifications is necessary to distinguish germline versus soma and prevent developmental delay.This article has an associated 'The people behind the papers' interview.


Robust perisomatic GABAergic self-innervation inhibits basket cells in the human and mouse supragranular neocortex

Viktor Szegedi, Melinda Paizs, Judith Baka, Pál Barzó, Gábor Molnár, Gabor Tamas, Karri Lamsa
PMID: 31916939   DOI: 10.7554/eLife.51691

Abstract

Inhibitory autapses are self-innervating synaptic connections in GABAergic interneurons in the brain. Autapses in neocortical layers have not been systematically investigated, and their function in different mammalian species and specific interneuron types is poorly known. We investigated GABAergic parvalbumin-expressing basket cells (pvBCs) in layer 2/3 (L2/3) in human neocortical tissue resected in deep-brain surgery, and in mice as control. Most pvBCs showed robust GABA
R-mediated self-innervation in both species, but autapses were rare in nonfast-spiking GABAergic interneurons. Light- and electron microscopy analyses revealed pvBC axons innervating their own soma and proximal dendrites. GABAergic self-inhibition conductance was similar in human and mouse pvBCs and comparable to that of synapses from pvBCs to other L2/3 neurons. Autaptic conductance prolonged somatic inhibition in pvBCs after a spike and inhibited repetitive firing. Perisomatic autaptic inhibition is common in both human and mouse pvBCs of supragranular neocortex, where they efficiently control discharge of the pvBCs.


Dual RNAseq analyses at soma and germline levels reveal evolutionary innovations in the elephantiasis-agent Brugia malayi, and adaptation of its Wolbachia endosymbionts

Germain Chevignon, Vincent Foray, Mercedes Maria Pérez-Jiménez, Silvia Libro, Matthew Chung, Jeremy M Foster, Frédéric Landmann
PMID: 33406151   DOI: 10.1371/journal.pntd.0008935

Abstract

Brugia malayi is a human filarial nematode responsible for elephantiasis, a debilitating condition that is part of a broader spectrum of diseases called filariasis, including lymphatic filariasis and river blindness. Almost all filarial nematode species infecting humans live in mutualism with Wolbachia endosymbionts, present in somatic hypodermal tissues but also in the female germline which ensures their vertical transmission to the nematode progeny. These α-proteobacteria potentially provision their host with essential metabolites and protect the parasite against the vertebrate immune response. In the absence of Wolbachia wBm, B. malayi females become sterile, and the filarial nematode lifespan is greatly reduced. In order to better comprehend this symbiosis, we investigated the adaptation of wBm to the host nematode soma and germline, and we characterized these cellular environments to highlight their specificities. Dual RNAseq experiments were performed at the tissue-specific and ovarian developmental stage levels, reaching the resolution of the germline mitotic proliferation and meiotic differentiation stages. We found that most wBm genes, including putative effectors, are not differentially regulated between infected tissues. However, two wBm genes involved in stress responses are upregulated in the hypodermal chords compared to the germline, indicating that this somatic tissue represents a harsh environment to which wBm have adapted. A comparison of the B. malayi and C. elegans germline transcriptomes reveals a poor conservation of genes involved in the production of oocytes, with the filarial germline proliferative zone relying on a majority of genes absent from C. elegans. The first orthology map of the B. malayi genome presented here, together with tissue-specific expression enrichment analyses, indicate that the early steps of oogenesis are a developmental process involving genes specific to filarial nematodes, that likely result from evolutionary innovations supporting the filarial parasitic lifestyle.


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